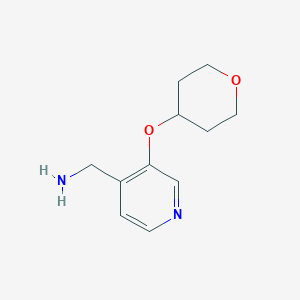

(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

[3-(oxan-4-yloxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-7-9-1-4-13-8-11(9)15-10-2-5-14-6-3-10/h1,4,8,10H,2-3,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXVARHXZGOAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine is a pyridine derivative with significant potential in medicinal chemistry. This article synthesizes diverse research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 1903810-58-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cancer progression and fibrosis. Research indicates that the compound acts as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in the signaling pathways of transforming growth factor-beta (TGF-β). Inhibition of ALK5 may lead to reduced tumor growth and fibrotic responses in tissues .

Antitumor Effects

In vitro studies have demonstrated that derivatives of the compound exhibit potent antitumor activity. For instance, one study reported that a related compound inhibited ALK5 autophosphorylation with an IC50 value of 25 nM , significantly affecting NIH3T3 cell viability with an IC50 of 74.6 nM . Furthermore, oral administration of this compound in animal models resulted in marked tumor growth inhibition without significant toxicity .

Fibrosis Modulation

The compound's ability to modulate fibrosis has been highlighted in various studies. By inhibiting TGF-β signaling pathways through ALK5 inhibition, it can potentially reverse or prevent fibrotic changes in tissues, making it a candidate for treating fibrotic diseases .

Study 1: ALK5 Inhibition and Antitumor Activity

A series of experiments conducted on CT26 xenograft models demonstrated that administering the compound at a dose of 30 mg/kg led to significant tumor size reduction after treatment, confirming its efficacy as an ALK5 inhibitor .

| Parameter | Value |

|---|---|

| Dose | 30 mg/kg |

| Tumor Growth Inhibition | Significant |

| Toxicity | Minimal |

Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for the compound, indicating potential for clinical applications. The safety profile assessed through various toxicity tests showed no acute adverse effects at therapeutic doses .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine:

| Compound Name | Target | IC50 (nM) | Antitumor Activity |

|---|---|---|---|

| (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine | ALK5 | 25 | Significant |

| Compound A | ALK5 | 30 | Moderate |

| Compound B | TGF-β | 40 | Low |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those featuring tetrahydropyran moieties, exhibit significant anticancer properties. Studies have shown that compounds similar to (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine can inhibit the proliferation of cancer cells through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyridine derivatives effectively targeted specific cancer cell lines, suggesting a promising avenue for drug development in oncology .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It is believed that the structural features of the tetrahydropyran ring enhance the compound's ability to cross the blood-brain barrier, thereby offering protective effects against neurodegenerative diseases. Research has highlighted its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthetic Intermediates

(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications through reactions such as alkylation and acylation. For example, it can be reacted with electrophiles to form new amine derivatives, which are valuable in pharmaceutical synthesis .

Reagent in Coupling Reactions

The compound has been utilized as a reagent in coupling reactions for synthesizing biologically active compounds. Its ability to participate in nucleophilic substitutions makes it a versatile building block in organic chemistry .

Polymer Chemistry

In material science, (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine has been explored for its potential use in polymerization processes. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing tetrahydropyran units exhibit improved performance characteristics compared to their non-functionalized counterparts .

Case Studies

Comparación Con Compuestos Similares

Structural Analogues: Positional and Functional Group Variations

The following table compares key structural and functional differences among related compounds:

Physicochemical Properties

- Lipophilicity (LogP):

- Solubility:

Métodos De Preparación

Nucleophilic Substitution on Halogenated Pyridine Precursors

A common approach involves starting from a halogenated pyridine derivative (e.g., 3-halo-4-pyridinemethanamine or 4-halo-3-pyridinemethanamine). The halogen is displaced by the tetrahydro-2H-pyran-4-yl oxy nucleophile under basic conditions.

-

- Base: Organic bases such as triethylamine.

- Solvents: Alcohols, ethers, nitriles, or mixtures thereof.

- Temperature: Typically 30°C to 120°C, with optimal yields around 70-75°C.

Mechanism:

The nucleophilic oxygen of tetrahydro-2H-pyran-4-ol attacks the electrophilic carbon bearing the halogen on the pyridine ring, forming the ether linkage.Example:

Reaction of 3-chloropyridin-4-ylmethanamine with tetrahydro-2H-pyran-4-ol in the presence of triethylamine in an ether solvent at 70°C yields the desired ether-substituted pyridinylmethanamine.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification) provide an alternative synthetic route.

-

- Palladium acetate or tetrakis(triphenylphosphine)palladium.

-

- High selectivity.

- Shorter reaction times (3-4 hours at 70-75°C).

- Good yields and scalability.

-

- Tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost and improved reaction efficiency.

- Organic or inorganic bases are used to facilitate the reaction.

Representative Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-chloropyridin-4-ylmethanamine, tetrahydro-2H-pyran-4-ol, triethylamine, ether solvent, 70°C, 5 h | Nucleophilic substitution to form ether linkage | ~90% |

| 2 | Purification by silica gel chromatography (cyclohexane/ethyl acetate gradient) | Isolation of pure compound | - |

| 3 | Optional reductive amination if starting from aldehyde | Introduction of methanamine group | Variable |

Research Findings and Optimization Notes

Base Selection: Organic bases such as triethylamine are preferred for their solubility and mildness, promoting high yields without side reactions.

Solvent Effects: Ether solvents and alcohol solvents provide good solubility and reaction rates. Mixtures can be optimized depending on starting materials.

Temperature Control: Maintaining reaction temperature around 70-75°C enhances reaction rate and yield, reducing reaction times from several hours to a few.

Catalyst Choice: Use of tetrakis(triphenylphosphine)palladium improves catalytic efficiency and cost-effectiveness compared to palladium acetate.

Purification: Flash chromatography using cyclohexane/ethyl acetate gradients effectively separates the target compound from side products.

Data Summary Table

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Triethylamine | Organic base preferred |

| Solvent | Ether solvents (e.g., tetrahydrofuran) | Can use alcohols or nitriles as alternative |

| Temperature | 70-75°C | Balances reaction rate and selectivity |

| Catalyst | Tetrakis(triphenylphosphine)palladium | More cost-effective than Pd(OAc)2 |

| Reaction Time | 3-5 hours | Shortened with optimized catalyst |

| Purification | Silica gel chromatography | Cyclohexane/ethyl acetate gradient |

| Yield | Up to 90% | High yield with optimized conditions |

Q & A

Q. Optimization Strategies :

| Parameter | Impact on Yield |

|---|---|

| Solvent (e.g., THF vs. DMF) | Polar aprotic solvents improve nucleophilicity . |

| Temperature (80–120°C) | Higher temperatures accelerate coupling but may degrade sensitive groups . |

| Catalysts (e.g., Pd for cross-coupling) | Use of tetrakis(triphenylphosphine)palladium in Suzuki-Miyaura coupling enhances regioselectivity . |

How can structural ambiguities in (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine be resolved using spectroscopic and computational methods?

Advanced Research Question

Discrepancies in spectral data (e.g., NMR splitting patterns or IR absorption bands) require multi-technique validation:

- NMR Analysis : Compare experimental H/C NMR shifts with predicted spectra from tools like ACD/Labs or computational DFT (Density Functional Theory) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) and detects fragmentation pathways .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydropyran ring conformation) .

Q. Example Workflow :

Perform H NMR in deuterated DMSO to identify amine protons (δ 1.5–2.5 ppm).

Validate using HSQC to correlate H and C signals for the methanamine group .

What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies should assess:

Q. Key Findings :

- The tetrahydropyran ether linkage is prone to acid-catalyzed hydrolysis (pH < 3), requiring protective strategies for gastric delivery applications .

How can contradictions in bioactivity data across studies be systematically addressed?

Advanced Research Question

Discrepancies in reported IC values or receptor binding affinities may arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation : Use HPLC-MS (≥95% purity threshold) to exclude confounding by synthetic byproducts (e.g., unreacted pyridine intermediates) .

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) with controlled oxygen and serum conditions .

- Computational Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify steric clashes or solvation effects .

What computational tools are effective for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Advanced Research Question

- Lipophilicity (LogP) : Predict using SwissADME or Molinspiration (experimental LogP ~1.8) .

- Metabolic Sites : Identify cytochrome P450 (CYP) oxidation hotspots (e.g., methanamine group) with StarDrop or Schrödinger’s MetaSite .

- Blood-Brain Barrier Penetration : Use the BBB Score algorithm; the compound’s polar surface area (PSA ~50 Ų) suggests limited CNS uptake .

How can researchers design derivatives to enhance the compound’s pharmacological profile while maintaining synthetic feasibility?

Advanced Research Question

Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.